Bocphetyr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Bocphetyr typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C .

化学反应分析

Bocphetyr undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

科学研究应用

Bocphetyr has a wide range of applications in scientific research:

作用机制

The mechanism of action of Bocphetyr primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical reagents and substrates during synthesis.

相似化合物的比较

Bocphetyr is similar to other Boc-protected amino acids, such as Boc-tyrosine and Boc-tryptophan. it is unique in its specific application for phenylalanine derivatives. Similar compounds include:

Boc-tyrosine: Used for protecting tyrosine residues in peptide synthesis.

Boc-tryptophan: Used for protecting tryptophan residues in peptide synthesis.

Boc-alanine: Used for protecting alanine residues in peptide synthesis.

This compound stands out due to its specific use in phenylalanine-based peptide synthesis and its stability under various reaction conditions.

生物活性

Bocphetyr, a compound derived from the coupling of the amino acids phenylalanine (Phe) and tyrosine (Tyr), has garnered attention for its biological activity in various studies. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques, often utilizing Boc (tert-butyloxycarbonyl) protection for the amino groups. The synthesis typically involves the following steps:

- Protection of Amino Acids : The amino acids Phe and Tyr are protected using Boc groups.

- Coupling Reaction : The protected amino acids are coupled using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Deprotection : After coupling, the Boc protecting groups are removed to yield this compound.

The structural elucidation of this compound is confirmed through techniques like NMR and mass spectrometry, ensuring purity and correct molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance, a study reported that a cyclic peptide incorporating this compound exhibited significant cytotoxicity against various cancer cell lines, including Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC), with CTC50 values of 2.76 μM and 4.96 μM, respectively .

| Cell Line | CTC50 (μM) |

|---|---|

| DLA | 2.76 |

| EAC | 4.96 |

This cytotoxic effect suggests that this compound may interfere with cellular processes critical for cancer cell survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated potent activity against several pathogenic microorganisms, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Candida albicans

The minimum inhibitory concentrations (MICs) ranged from 12.5 to 6 μg/mL, indicating its effectiveness as an antimicrobial agent .

| Microorganism | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 12.5 |

| Escherichia coli | 6 |

| Candida albicans | 12.5 |

Anthelmintic Activity

In addition to its anticancer and antimicrobial activities, this compound has shown moderate anthelmintic effects against various earthworm species at a concentration of 2 mg/mL . This suggests potential applications in veterinary medicine or agriculture.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activities of this compound:

- Cytotoxicity Studies : A comprehensive evaluation was performed on the cytotoxic effects of this compound derivatives in a laboratory setting, confirming its potential as a therapeutic agent against specific cancer types.

- Antimicrobial Efficacy : Research involving various microbial strains demonstrated that this compound effectively inhibited growth, supporting its use in developing new antimicrobial therapies.

- Anthelmintic Testing : Field studies assessed the efficacy of this compound against parasitic infections in livestock, highlighting its potential role in sustainable agriculture practices.

属性

IUPAC Name |

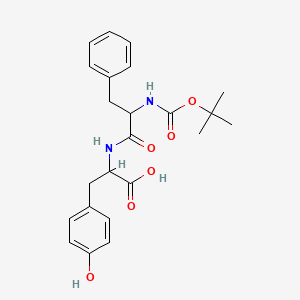

3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRXGPIISDLXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875447 |

Source

|

| Record name | BOCPHETYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。